

ATTO 425 Maleimide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: ATTO 425 maleimide

Cat. No.: B1258880

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This technical guide provides an in-depth overview of **ATTO 425 maleimide**, a fluorescent probe with significant applications in life sciences research and drug development. Designed for researchers, scientists, and professionals in the field, this document details the chemical structure, key properties, and experimental protocols associated with this versatile coumarin-based dye.

Core Properties and Chemical Structure

ATTO 425 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3][4] The maleimide functional group renders it highly suitable for the selective labeling of thiol groups, such as those found in the cysteine residues of proteins.[1][2] The reaction between the maleimide and a thiol group forms a stable thioether bond.[5]

The chemical structure of **ATTO 425 maleimide** is presented below, with its corresponding molecular formula and weight.

Chemical Structure:

- Molecular Formula: $C_{28}H_{33}N_3O_7$ [6][7]
- Molecular Weight: 524 g/mol [1][2]

- IUPAC Name: ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate[6]

Photophysical and Chemical Properties

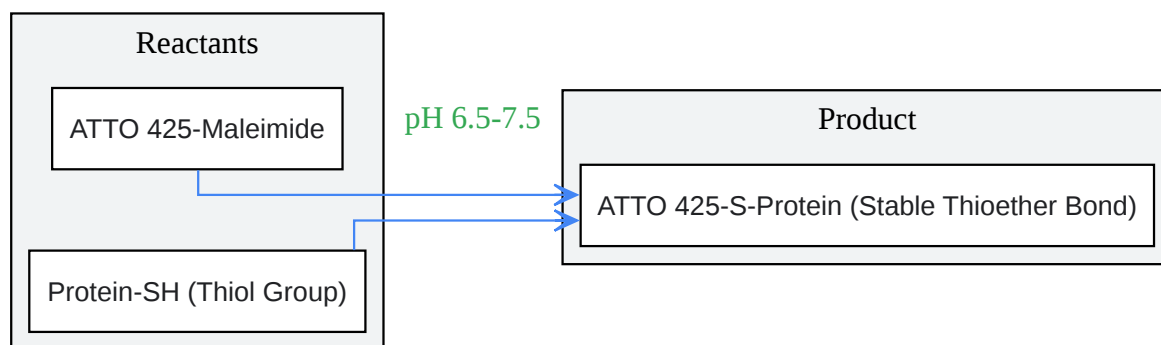
The key characteristics of ATTO 425 are summarized in the table below. These properties make it an excellent choice for various fluorescence-based applications, including high-sensitivity detection and single-molecule studies.[2]

Property	Value	Reference(s)
Maximum Absorption (λ_{abs})	439 nm	[1][2][3][4]
Maximum Emission (λ_{fl})	485 nm	[1][2][3][4]
Molar Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2][3][4]
Fluorescence Quantum Yield (η_{fl})	90%	[1][2][3][4]
Fluorescence Lifetime (τ_{fl})	3.6 ns	[1][2][4]
Correction Factor (CF_{260})	0.19	[1][2][4]
Correction Factor (CF_{280})	0.17	[1][2][4]

Optical data of the carboxy derivative in aqueous solution.

Thiol-Reactive Labeling Mechanism

ATTO 425 maleimide selectively reacts with sulfhydryl (thiol) groups of biomolecules, most notably the cysteine residues in proteins. This Michael addition reaction is highly efficient and specific within a pH range of 6.5-7.5, forming a stable, covalent thioether linkage.[7][8]



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Figure 1: Reaction of **ATTO 425 maleimide** with a protein thiol group.

Experimental Protocol: Protein Labeling

The following is a detailed methodology for the covalent labeling of proteins with **ATTO 425 maleimide**.

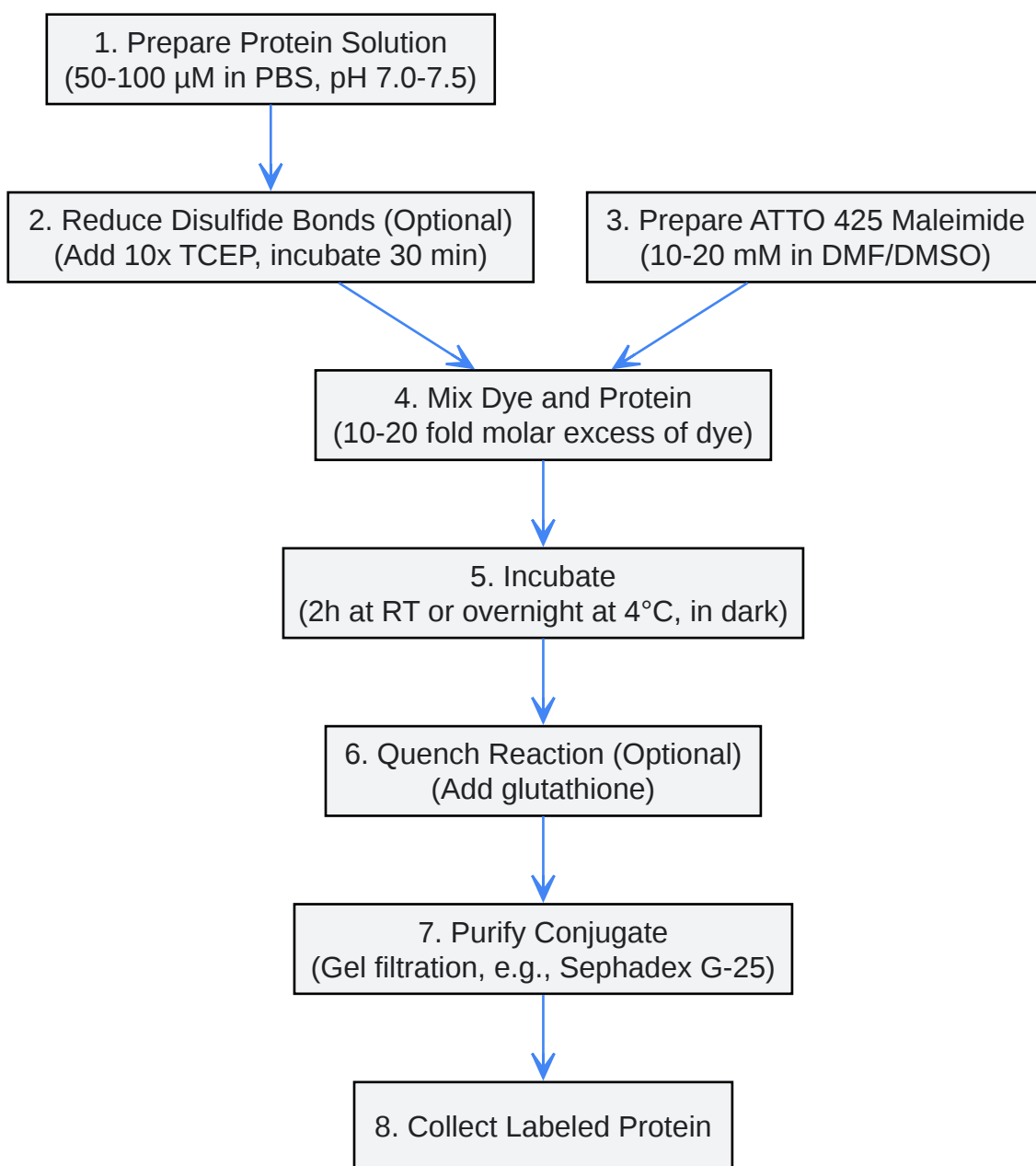
Materials:

- Protein of interest containing free thiol groups
- **ATTO 425 maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching reagent: Glutathione or other low molecular weight thiol
- Purification column: Sephadex G-25 or equivalent
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Protein Preparation:

- Dissolve the protein in the reaction buffer at a concentration of 50-100 μM .[\[1\]](#)
- If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols.[\[1\]](#) Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide dye.[\[1\]](#)
- Dye Preparation:
 - Allow the vial of **ATTO 425 maleimide** to warm to room temperature.
 - Prepare a 10-20 mM stock solution of the dye in anhydrous DMF or DMSO immediately before use.[\[9\]](#)
- Labeling Reaction:
 - Add the **ATTO 425 maleimide** stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye over the protein is recommended.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[1\]](#)[\[9\]](#)
- Quenching:
 - (Optional) To stop the reaction, add a low molecular weight thiol like glutathione to consume any unreacted maleimide.[\[1\]](#)
- Purification:
 - Separate the labeled protein conjugate from the unreacted dye and other small molecules using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[\[1\]](#)[\[6\]](#) The first colored band to elute is the labeled protein.



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Figure 2: Experimental workflow for protein labeling with **ATTO 425 maleimide**.

Applications in Research and Drug Development

The specific reactivity of **ATTO 425 maleimide** with thiols makes it a valuable tool for a variety of applications, including:

- **Fluorescent Labeling of Proteins and Antibodies:** For use in fluorescence microscopy, flow cytometry, and other imaging techniques.
- **Probing Protein Structure and Function:** Cysteine residues can be specifically labeled to study their local environment and accessibility.
- **Bioconjugation:** Creation of fluorescently labeled bioconjugates for use as probes in biological systems.

Storage and Handling

ATTO 425 maleimide should be stored at -20°C, protected from light and moisture.[2][4] Stock solutions of the dye in anhydrous DMF or DMSO should also be stored at -20°C and are generally stable for at least one month if moisture is avoided.[1] It is recommended to prepare labeling solutions immediately before use.[2][4]

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